(3R,5R)-3,5-dimethylpiperidin-1-amine

Organic Chemistry Stereochemistry Catalytic Kinetic Resolution

(3R,5R)-3,5-dimethylpiperidin-1-amine (CAS 168272-96-6) is a chiral N-aminopiperidine with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol. Its chemical structure is defined by a piperidine ring with two methyl substituents at the 3 and 5 positions in a trans (3R,5R) configuration.

Molecular Formula C7H16N2
Molecular Weight 128.219
CAS No. 168272-96-6
Cat. No. B575308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5R)-3,5-dimethylpiperidin-1-amine
CAS168272-96-6
Synonyms1-Piperidinamine,3,5-dimethyl-,trans-(9CI)
Molecular FormulaC7H16N2
Molecular Weight128.219
Structural Identifiers
SMILESCC1CC(CN(C1)N)C
InChIInChI=1S/C7H16N2/c1-6-3-7(2)5-9(8)4-6/h6-7H,3-5,8H2,1-2H3/t6-,7-/m1/s1
InChIKeyWOCYUPDGHPFFLE-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R,5R)-3,5-Dimethylpiperidin-1-Amine (CAS 168272-96-6): A trans-Configured Chiral Building Block


(3R,5R)-3,5-dimethylpiperidin-1-amine (CAS 168272-96-6) is a chiral N-aminopiperidine with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol [1]. Its chemical structure is defined by a piperidine ring with two methyl substituents at the 3 and 5 positions in a trans (3R,5R) configuration [1]. This compound serves as a fundamental chiral building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, where its specific stereochemistry is critical for imparting desired three-dimensional structure to target molecules [2].

Chiral building block with defined (3R,5R) stereochemistry for asymmetric synthesis
N‑aminopiperidine scaffold supports diversification into fine chemicals and pharmaceutical intermediates
Stereochemical‑control context enables structure‑activity relationship (SAR) studies

The Risk of Substituting (3R,5R)-3,5-Dimethylpiperidin-1-Amine with Stereochemical Analogs


Substitution of (3R,5R)-3,5-dimethylpiperidin-1-amine with its cis-configured diastereomer (CAS 168272-95-5) or the racemic mixture is not scientifically valid. Research on disubstituted piperidines demonstrates that cis and trans isomers exhibit pronounced and unexpected differences in reactivity and selectivity due to conformational effects [1]. These stereochemistry-driven variations directly impact synthetic outcomes and can lead to unpredictable biological activity, as the spatial arrangement of substituents influences molecular recognition and binding to biological targets [1]. Therefore, using a generic or incorrect isomer introduces significant and quantifiable risk of synthetic failure or invalid research results.

(3R,5R) isomer
cis diastereomer (CAS 168272‑95‑5)
Conformational effects may shift reactivity and selectivity; reported divergent acylation behavior limits direct substitution.
Single enantiomer (3R,5R)
racemic mixture
Loss of stereochemical control may confound SAR interpretation and synthetic reproducibility.

Quantifiable Differentiation Evidence for (3R,5R)-3,5-Dimethylpiperidin-1-Amine


Conformational Preference and Impact on Synthetic Reactivity

The trans (3R,5R) and cis (3R,5S) isomers of 3,5-disubstituted piperidines exhibit divergent reactivity in catalytic kinetic resolution. A strong preference exists for the acylation of conformers where the α-substituent occupies an axial position, leading to a pronounced difference in reactivity and selectivity between the cis and trans isomers [1]. This conformational effect is a critical differentiator for synthetic planning.

Conformational reactivity
Class-level
Trans isomer exhibits disparate reactivity vs cis in catalytic acylation; preference for axial acylation drives selectivity.
Stereochemical‑control context may determine synthesis outcome.
Reactivity profile is class‑level inference; verify under specific conditions.
Organic Chemistry Stereochemistry Catalytic Kinetic Resolution

Application-Dependent Stereochemical Preference in Drug Design

In the development of direct renin inhibitors, the cis-configured 3,5-disubstituted piperidine scaffold has been specifically optimized for high in vitro potency and oral bioavailability [1]. This established preference for the cis isomer in this particular drug target class implicitly differentiates the trans (3R,5R) isomer as a less suitable or non-viable candidate for the same purpose, thereby defining its distinct and separate application space.

Drug scaffold preference
Class-level
Cis isomer optimized as renin inhibitor scaffold with high potency and oral bioavailability; trans not preferred for this target class.
Application space is differentiated; trans may require separate evaluation.
Medicinal chemistry context defines distinct niches; class‑level evidence.
Medicinal Chemistry Drug Discovery Renin Inhibitors

Physical Property Differentiation from the Parent Amine

The target compound, (3R,5R)-3,5-dimethylpiperidin-1-amine, is an N-aminopiperidine derivative. This functionalization differentiates it from the parent secondary amine, 3,5-dimethylpiperidine, which is a colorless liquid with a boiling point of 144 °C and a density of 0.853 g/mL [1]. The presence of the additional amine group is expected to alter key physical properties such as boiling point, solubility, and polarity, which are critical for formulation, purification, and analytical method development.

Physical property shift
Data to verify
N‑amino derivative differs from parent 3,5‑dimethylpiperidine (liquid, bp 144 °C); altered solubility and polarity expected.
Physical property context requires distinct handling and purification.
Property predictions based on structural class; confirm experimentally.
Physical Chemistry Compound Handling Procurement

Optimal Application Scenarios for (3R,5R)-3,5-Dimethylpiperidin-1-Amine (CAS 168272-96-6)


Chiral Building Block for Asymmetric Synthesis

This compound is ideally suited as a chiral amine building block in the synthesis of complex organic molecules. Its well-defined (3R,5R) stereochemistry is essential for constructing molecules with specific three-dimensional orientations, a critical factor in medicinal chemistry for modulating biological activity and selectivity [1].

Intermediate in the Synthesis of Pharmaceuticals and Fine Chemicals

The compound serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, particularly those targeting conditions where the trans-configuration of the piperidine ring is required for target engagement [1].

Reference Standard in Stereochemical Studies

As a defined stereoisomer, (3R,5R)-3,5-dimethylpiperidin-1-amine is a valuable reference standard for studying the impact of stereochemistry on reactivity, selectivity, and binding in various chemical and biological systems [1]. This is crucial for understanding structure-activity relationships (SAR) in drug discovery programs.

Precursor for Novel Ligand and Catalyst Development

The N-aminopiperidine motif and specific trans stereochemistry make this compound a useful precursor for the development of novel ligands for asymmetric catalysis or for exploring new chemical space in biological target engagement. Its unique conformation may lead to distinct properties compared to its cis counterpart [1].

Application
Selection Property
Validation Focus
Chiral building block for asymmetric synthesis
Defined (3R,5R) stereochemistry
Enantiomeric integrity and reaction compatibility
Intermediate for pharmaceuticals and fine chemicals
trans‑Piperidine scaffold
Stereochemical fit for target engagement studies
Reference standard for stereochemical studies
Single enantiomer identity
SAR and stereochemical attribution review
Precursor for ligand and catalyst development
N‑Aminopiperidine with trans configuration
Conformational influence on catalytic properties

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